molecular formula C6H13ClN2O2 B2582324 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride CAS No. 910573-07-8

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride

Cat. No.: B2582324
CAS No.: 910573-07-8
M. Wt: 180.63
InChI Key: CAWOQWUQEQXUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes a hydroxyethyl group attached to the piperazine ring. This unique structure gives it distinct chemical properties and makes it particularly useful in certain applications, such as the synthesis of specific pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

1-(2-hydroxyethyl)piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c9-4-3-8-2-1-7-5-6(8)10;/h7,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWOQWUQEQXUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrochloric acid (1.8 mL, 7.4 mmol, 4 M in 1,4-dioxane) was added to a solution of 4-tert-butyloxycarbonyl-1-(2-hydroxyethyl)-piperazin-2-one (0.45 g, 1.8 mmol) in 1,4-dioxane (5.0 mL). The mixture was stirred overnight and concentrated to give 1-(2-hydroxyethyl)-piperazin-2-one hydrochloride as an off-white solid (0.30 g, 91%).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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